N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a 7-methoxy-2-oxo-1,2-dihydroquinoline core substituted with a (4-ethylphenyl)aminomethyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain. Its design integrates lipophilic (methyl, ethyl) and hydrogen-bonding (methoxy, acetamide) groups, which may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-5-21-8-11-24(12-9-21)30-17-23-15-22-10-13-25(35-4)16-27(22)32(29(23)34)18-28(33)31-26-14-19(2)6-7-20(26)3/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAHJSMAPVWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several acetamide derivatives, differing primarily in core heterocycles and substituent patterns. Key comparisons include:
Key Observations :
- Core Heterocycles: The quinoline core in the target compound and 9b contrasts with the triazolopyrimidine and tetrahydroisoquinoline cores in analogs. Quinoline derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to smaller heterocycles.
- The 7-methoxy group in the target compound and 6-methoxy in 9b are electron-donating, which could stabilize aromatic interactions in receptor binding. N-(2,5-dimethylphenyl) vs. N-(3,5-dimethylphenyl) (as in 9b ): The substitution pattern on the phenyl ring may alter steric hindrance and binding pocket compatibility.
Comparison :
- The use of DMF and K₂CO₃ is common for deprotonation and facilitating acetamide bond formation.
Physicochemical and Spectral Properties
NMR and Mass Spectrometry :
- Target Compound : Expected ¹H NMR signals include aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm). A molecular ion peak at m/z ~450 [M+H]⁺ would align with its calculated mass.
- 9b : Reported ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.92 ppm), methoxy (δ 3.84 ppm), and acetamide NH (δ 10.35 ppm). UPLC-MS confirms m/z 337.6 [M+H]⁺ .
Solubility and logP :
- The target compound’s 7-methoxy and ethylphenyl groups likely increase logP compared to 9b (logP ~2.5) , suggesting lower aqueous solubility but better blood-brain barrier penetration.
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